Fotocaine - 1612189-10-2

Fotocaine

Catalog Number: EVT-268683
CAS Number: 1612189-10-2
Molecular Formula: C19H23N3O
Molecular Weight: 309.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fotocaine is a photochromic ion channel blocker.
Overview

Fotocaine is a novel local anesthetic compound derived from azobenzene, characterized by its photoswitchable properties. This compound has gained attention due to its potential applications in pain management and other medical fields, particularly because of its ability to be activated by light, offering a unique mechanism for localized anesthesia.

Source

The synthesis and development of Fotocaine have been reported in various scientific studies, notably in a publication that explores its synthesis and anesthetic activity using a surface model . The compound is synthesized from common organic precursors, allowing for relatively straightforward production in laboratory settings.

Classification

Fotocaine belongs to the class of local anesthetics, which are agents used to induce a temporary loss of sensation in specific areas of the body. It is classified as a photoswitchable local anesthetic due to its unique ability to change its chemical properties when exposed to light, making it distinct from traditional local anesthetics.

Synthesis Analysis

Methods

The synthesis of Fotocaine involves several key steps that utilize common organic reactions. The primary method includes:

  1. Starting Materials: The synthesis begins with aniline derivatives and azobenzene compounds.
  2. O-Alkylation: The required N-(2-chloroethyl)-morpholine is obtained through the reaction of morpholine with 2-bromoethanol under controlled conditions.
  3. Diazotization and Azo Coupling: Aniline undergoes diazotization followed by azo coupling with phenolic compounds to form the azobenzene structure essential for Fotocaine .

Technical Details

The process typically involves:

  • Refluxing: The reaction mixture is heated under reflux to promote the desired chemical transformations.
  • Purification: The resulting products are purified using techniques like column chromatography or recrystallization to achieve high purity levels, often exceeding 95% as determined by high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Fotocaine's molecular structure is characterized by:

  • Core Structure: An azobenzene backbone that allows for photoisomerization.
  • Functional Groups: Presence of morpholine and other substituents that enhance its anesthetic properties.

Data

The molecular formula for Fotocaine is C12H14N2OC_{12}H_{14}N_2O, with a molar mass of approximately 218.25 g/mol. Its structural representation includes functional groups that contribute to both its anesthetic activity and photoswitchable characteristics.

Chemical Reactions Analysis

Reactions

Fotocaine undergoes several important chemical reactions:

  1. Photoisomerization: Upon exposure to specific wavelengths of light, Fotocaine can switch between its cis and trans forms, altering its interaction with biological targets.
  2. Hydrolysis: In biological environments, Fotocaine may hydrolyze, affecting its stability and duration of action.

Technical Details

The reactions are typically monitored using spectroscopic methods such as ultraviolet-visible spectroscopy to track changes in absorbance corresponding to the photoisomerization process.

Mechanism of Action

Process

Fotocaine exerts its anesthetic effects through:

  • Reversible Blockade: It blocks sodium channels in nerve membranes, preventing the propagation of action potentials.
  • Light Activation: The photoswitchable nature allows for targeted delivery; upon illumination, Fotocaine can be activated at specific sites, enhancing localized anesthesia while minimizing systemic effects.

Data

Studies indicate that the onset and duration of action can be controlled by adjusting light exposure parameters, providing a tailored approach to pain management .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Fotocaine is typically found as a solid at room temperature.
  • Solubility: It shows good solubility in organic solvents like ethanol and dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: Fotocaine is stable under normal storage conditions but sensitive to light, necessitating careful handling.
  • Reactivity: It reacts with nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Scientific Uses

Fotocaine holds promise for various applications:

  • Local Anesthesia: Its ability to provide localized pain relief makes it suitable for surgical procedures where traditional anesthetics may not be ideal.
  • Research Tool: The photoswitchable feature allows researchers to study nerve function and pain mechanisms in real-time under controlled conditions.
Introduction to Fotocaine: Origins and Scientific Context

Historical Development of Photochromic Ion Channel Blockers

The development of photochromic ion channel blockers represents a significant advancement in neuroscience and pharmacology, enabling precise optical control over neuronal activity with high spatiotemporal resolution. Early photopharmacological agents targeting voltage-gated ion channels emerged from the strategic modification of known neuroactive compounds. QAQ (a quaternary ammonium derivative) and DENAQ (a diethylamino analogue) were among the pioneering molecules developed for light-dependent neuronal inhibition, functioning as photoswitchable sodium and calcium channel blockers [1] [5]. These compounds demonstrated the feasibility of optical control over action potential generation but faced significant limitations due to their permanent positive charges, which restricted membrane permeability and tissue distribution [1] [4].

Subsequent research focused on optimizing key photophysical and pharmacological properties, including:

  • Bathochromic shifting: Modifying azobenzene scaffolds to respond to longer wavelengths (visible light) for enhanced tissue penetration and reduced phototoxicity
  • Bistability engineering: Designing molecules that maintain their photoisomerized states without continuous illumination
  • Lipophilicity enhancement: Reducing cationic character to improve biodistribution and cellular uptake

The evolutionary trajectory culminated in fotocaine's development, which addressed previous limitations through its uncharged tertiary amine structure and bistable photochromism. Unlike permanently charged predecessors, fotocaine's lipophilic nature enables passive cellular uptake without requiring accessory ion channels (e.g., TRPV1 or P2X7) for membrane translocation [1] [5]. This property revolutionizes its application in intact tissues and complex neuronal preparations.

Table 1: Evolution of Photochromic Ion Channel Blockers

GenerationRepresentative CompoundsKey PropertiesLimitations
First GenerationQAQ, QX-314 derivativesPermanent positive charge; High potencyRequires accessory channels for cellular entry; Limited tissue distribution
Second GenerationDENAQSingle positive charge; HCN channel modulationModerate membrane permeability; Limited spectral range
Third GenerationFotocaineUncharged tertiary amine; Passive membrane diffusion; Bistable photoisomerizationUV-dependent switching (350-450nm)

Azologization as a Rational Drug Design Strategy

Azologization represents a systematic medicinal chemistry approach for converting established pharmaceuticals into photoresponsive agents through strategic molecular editing. This rational design paradigm involves replacing specific bridging elements in drug molecules with azobenzene photoswitches ("azosters"), thereby creating photoisomerizable analogues while preserving core pharmacophoric elements. The methodology is particularly applicable to compounds containing:

  • Stilbene derivatives
  • Diarylether functionalities (benzyl-phenyl ethers)
  • N-benzylaniline scaffolds
  • Diarylamine linkers [1] [7]

Fotocaine exemplifies this design principle through its transformation from the local anesthetic fomocaine. The azologization process replaced fomocaine's benzyl-phenyl ether bridge (–CH₂–O–) with a diazene unit (–N=N–), converting it into an azobenzene derivative while maintaining molecular geometry and electronic properties critical for sodium channel interactions [1]. Molecular docking analyses confirm that both fomocaine and fotocaine adopt similar binding poses within the voltage-gated sodium channel pore, particularly maintaining crucial interactions with the conserved Phe1737 residue in Nav1.7 channels [7].

The photophysical properties of azobenzene derivatives render them ideal for photopharmacological applications:

  • Reversible isomerization: Trans-cis transition under ~350nm light; cis-trans reversion under ~450nm light or thermal relaxation
  • Bistability: Prolonged cis-state lifetime (minutes to hours) without continuous illumination
  • Spectral tunability: Absorption maxima modifiable through electronic substituent effects

Fotocaine demonstrates classical azobenzene behavior with a π→π* transition at 330nm and photostationary cis-trans ratios reaching 90:10 under optimal illumination conditions [1]. Its thermal relaxation half-life exceeds 50 minutes in aqueous environments, enabling sustained optical effects without constant irradiation—a critical advantage for experimental and potential therapeutic applications.

Table 2: Structural Transformation through Azologization

Molecular FeatureFomocaine (Parent)Fotocaine (Azologized)Functional Consequence
Core Bridge-CH₂-O- (ether)-N=N- (azobenzene)Introduces photoisomerization capability
ChromophoreAbsentAzobenzene (π-conjugated)Enables light absorption at 330nm
Ionization StateTertiary amine (uncharged)Tertiary amine (uncharged)Maintains membrane permeability
Pharmacophore GeometryPlanar aromatic regionConfiguration-dependent (trans-extended; cis-bent)Creates state-dependent channel blocking
Molecular Weight272.35 g/mol294.37 g/molMinimal increase (<8%)

Fomocaine as a Precursor: Pharmacological and Structural Basis

Fomocaine (chemically known as 4-[morpholin-4-yl]-1-(2-phenoxyethyl)imidazole) served as the foundational molecule for fotocaine's development due to its favorable pharmacological profile and modular chemical architecture. Introduced in the late 1960s, this morpholine-containing local anesthetic exhibits distinct advantages over classical amino-amide and amino-ester anesthetics:

  • Enhanced lipophilicity: LogP >2.0, facilitating rapid tissue penetration and prolonged duration
  • Reduced systemic toxicity: Lower cardiovascular and CNS toxicity compared to lidocaine or bupivacaine
  • Unique chemical scaffold: Benzyl-phenyl ether linkage instead of traditional ester/amide bonds [1] [3]

Mechanistically, fomocaine functions as a use-dependent voltage-gated sodium channel (Naᵥ) blocker, preferentially binding to the open channel state during membrane depolarization. This state-dependent inhibition selectively suppresses high-frequency neuronal firing—a property particularly valuable for pain signal transmission blockade while preserving normal nerve function [1]. Unlike cocaine (from which it is structurally distinct despite historical classification as a "cocaine analogue"), fomocaine lacks significant dopamine reuptake inhibition, minimizing abuse potential and neurological side effects [6].

The structural dissection of fomocaine reveals three critical pharmacophoric elements:

  • Lipophilic domain: Phenoxyethyl moiety enabling membrane integration
  • Tertiary amine: Protonatable morpholine nitrogen (pKa ~7.5) providing pH-dependent ionization
  • Linker region: Flexible ethyl ether bridge connecting hydrophobic and hydrophilic domains

Fotocaine preserves these pharmacophoric elements while introducing the photoresponsive azobenzene unit. Molecular modeling confirms conservation of essential interactions in the Naᵥ channel pore: the protonated morpholine nitrogen engages in cation-π interactions with Phe1737, while the aromatic systems maintain hydrophobic contacts with Ile1756 and Tyr1753 [7]. This structural conservation explains the retained channel-blocking capability in fotocaine's trans-configuration. Crucially, the extended trans-form mimics fomocaine's molecular length and electronic topography, whereas the cis-isomer's bent configuration disrupts optimal channel binding, enabling optical control over sodium channel blockade.

Table 3: Pharmacological and Structural Comparison of Fomocaine and Fotocaine

PropertyFomocaineFotocaine
Chemical ClassImidazolyl etherAzobenzene-morpholine
Naᵥ Blocking MechanismUse-dependent open channel blockConfiguration-dependent use-dependent block
Key Binding ResiduesPhe1737, Tyr1753, Ile1756 (Nav1.7)Phe1737, Tyr1753, Ile1756 (Nav1.7)
Membrane PermeabilityHigh (logP >2.0)High (trans-configuration logP comparable)
Biological Half-lifeProlonged (topical application)Light-dependent (cis-state: minutes to hours)
Spectral PropertiesNon-photoresponsiveλₘₐₓ = 330nm; PSS350nm = 90:10 cis:trans

Properties

CAS Number

1612189-10-2

Product Name

Fotocaine

IUPAC Name

4-[3-[4-(2-Phenyldiazenyl)phenyl]propyl]-morpholine

Molecular Formula

C19H23N3O

Molecular Weight

309.41

InChI

InChI=1S/C19H23N3O/c1-2-6-18(7-3-1)20-21-19-10-8-17(9-11-19)5-4-12-22-13-15-23-16-14-22/h1-3,6-11H,4-5,12-16H2/b21-20+

InChI Key

NDADKOVXAJKACJ-QZQOTICOSA-N

SMILES

N1(CCCC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)CCOCC1

Solubility

Soluble in DMSO

Synonyms

Fotocaine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.